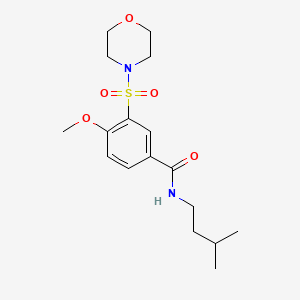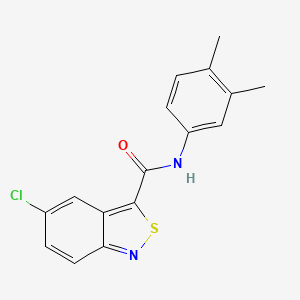![molecular formula C18H21N3O B1227331 2-{[(1-butil-1H-bencimidazol-2-il)amino]metil}fenol CAS No. 384377-41-7](/img/structure/B1227331.png)
2-{[(1-butil-1H-bencimidazol-2-il)amino]metil}fenol
Descripción general
Descripción
Synthesis Analysis
The synthesis of benzimidazole derivatives typically involves condensation reactions, employing precursors like 2-aminobenzothiazole and aldehydes. For example, a Schiff base has been synthesized from the reaction of 2-hydroxy-benzaldehyde with 2-aminobenzothiazole, followed by reduction with sodium borohydride (Yıldız et al., 2010). Such methodologies could potentially be adapted for the synthesis of 2-{[(1-butyl-1H-benzimidazol-2-yl)amino]methyl}phenol by altering the alkyl groups and aldehyde components.
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is characterized using techniques like FT-IR, NMR, and UV-visible spectroscopy, alongside X-ray crystallography. These methods reveal the presence of intramolecular hydrogen bonding, which influences the stability and reactivity of the molecules. The crystallographic analysis of such compounds often indicates a monoclinic space group with specific unit cell parameters, highlighting the structured arrangement and density of these molecules (Eltayeb et al., 2009).
Chemical Reactions and Properties
Benzimidazole derivatives engage in various chemical reactions, including complexation with metals, which impacts their physical and chemical properties. For instance, the synthesis and characterization of zinc(II) complexes with benzimidazole phenol derivatives have been explored, demonstrating the ligands' ability to form chelate structures (Tavman, 2006).
Physical Properties Analysis
The physical properties of benzimidazole derivatives, such as solubility, melting points, and crystal structure, are crucial for understanding their behavior in various environments. The crystalline structure, determined through X-ray diffraction, provides insights into the molecule's arrangement and potential interactions in the solid state. For example, the analysis of co-crystal structures of benzimidazole phenol derivatives shows specific packing patterns and hydrogen bonding interactions (Eltayeb et al., 2009).
Chemical Properties Analysis
The chemical properties, such as reactivity with other compounds, acid-base behavior, and complexation capacity with metals, are influenced by the benzimidazole core and substituents. Studies on benzimidazole derivatives reveal their potential as ligands in metal complexes, impacting their catalytic, optical, and biological properties. The interaction with metals, such as iron and zinc, can lead to compounds with varied applications, from catalysis to biological activity (Haghverdi et al., 2018).
Aplicaciones Científicas De Investigación
Actividad Antimicrobiana
Se ha informado que los derivados de benzimidazol exhiben actividad antimicrobiana . Pueden inhibir el crecimiento de varias bacterias y hongos, convirtiéndolos en candidatos potenciales para el desarrollo de nuevos fármacos antimicrobianos .
Actividad Antitumoral
Se ha encontrado que algunos derivados de benzimidazol tienen actividad antitumoral . Pueden inhibir el crecimiento de células cancerosas e inducir apoptosis, que es la muerte celular programada que a menudo es defectuosa en las células cancerosas .
Actividad Antiinflamatoria
Los derivados de benzimidazol también pueden exhibir actividad antiinflamatoria . Pueden inhibir la producción de citoquinas proinflamatorias y otros mediadores de la inflamación, lo que puede ayudar en el tratamiento de enfermedades inflamatorias .
Actividad Antidiabética
Se ha encontrado que algunos derivados de benzimidazol tienen actividad antidiabética . Pueden mejorar la secreción de insulina y mejorar la sensibilidad a la insulina, lo que puede ayudar en el manejo de la diabetes .
Actividad Antiviral
Los derivados de benzimidazol también pueden exhibir actividad antiviral . Pueden inhibir la replicación de varios virus, convirtiéndolos en candidatos potenciales para el desarrollo de nuevos fármacos antivirales .
Aplicaciones Neurológicas
Se ha encontrado que los derivados de benzimidazol tienen aplicaciones potenciales en el tratamiento de trastornos neurológicos . Pueden modular la actividad de varios neurotransmisores y tener efectos neuroprotectores .
Aplicaciones Endocrinológicas
Se ha encontrado que algunos derivados de benzimidazol tienen aplicaciones endocrinológicas . Pueden modular la actividad de varias hormonas y tienen aplicaciones potenciales en el tratamiento de trastornos endocrinos .
Aplicaciones Oftalmológicas
También se ha encontrado que los derivados de benzimidazol tienen aplicaciones oftalmológicas . Pueden modular la presión intraocular y tienen aplicaciones potenciales en el tratamiento del glaucoma y otros trastornos oculares .
Mecanismo De Acción
Direcciones Futuras
The future directions in the research of benzimidazole derivatives include the development of new drugs to treat cancer . The bioactivities of benzimidazole compounds can be further improved by changing its functional groups on the core structure . This is the most popular method to promote new drugs to treat cancer .
Propiedades
IUPAC Name |
2-[[(1-butylbenzimidazol-2-yl)amino]methyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O/c1-2-3-12-21-16-10-6-5-9-15(16)20-18(21)19-13-14-8-4-7-11-17(14)22/h4-11,22H,2-3,12-13H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SERVSPLCWYKOOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2N=C1NCC3=CC=CC=C3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50387671 | |
| Record name | 2-{[(1-butyl-1H-benzimidazol-2-yl)amino]methyl}phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50387671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
384377-41-7 | |
| Record name | 2-{[(1-butyl-1H-benzimidazol-2-yl)amino]methyl}phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50387671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(E)-3-(3,4-dimethoxyphenyl)-N-[[(2-thiophen-2-ylacetyl)amino]carbamothioyl]prop-2-enamide](/img/structure/B1227250.png)

![3-[[2-(2-Chloro-4-fluorophenoxy)-1-oxoethyl]amino]-2-thiophenecarboxylic acid methyl ester](/img/structure/B1227253.png)

![(4Z)-4-[(3-methyl-1-phenyl-5-pyrrolidin-1-ylpyrazol-4-yl)methylidene]-2-(4-propan-2-yloxyphenyl)-1,3-oxazol-5-one](/img/structure/B1227255.png)
![5-[2-(4-Ethoxy-2-hydroxyphenyl)-2-oxoethyl]-2-benzofurancarboxylic acid](/img/structure/B1227256.png)
![2-[[5-(2-Furanyl)-1,3,4-oxadiazol-2-yl]thio]-1-(2-methoxyphenyl)ethanone](/img/structure/B1227257.png)
![N-[3-[[diethylamino(sulfanylidene)methyl]thio]-1-oxopropyl]carbamic acid (4-tert-butylphenyl) ester](/img/structure/B1227262.png)
![4-[(3-Methyl-2-oxo-1,3-benzoxazol-6-yl)sulfonylamino]benzoic acid ethyl ester](/img/structure/B1227263.png)

![2-[4-[[4-(4-Methoxyphenyl)-1-phthalazinyl]amino]phenyl]acetamide](/img/structure/B1227268.png)

![methyl (Z)-2-[(3S,6'S,7'R,8'aR)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate](/img/structure/B1227271.png)